molecular formula C17H15ClN6 B5716869 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5716869
M. Wt: 338.8 g/mol
InChI Key: UDUBRUIKPNUVHK-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 2-ethyl-1H-imidazol-1-yl group: This can be done through a coupling reaction, often using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Reduction: This might involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s properties.

    Substitution: This could involve the replacement of one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents might include potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents might include halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution might yield various functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 2-ethyl-1H-imidazol-1-yl group, which might confer distinct biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2-ethylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c1-2-15-19-7-8-23(15)16-14-9-22-24(17(14)21-11-20-16)10-12-3-5-13(18)6-4-12/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUBRUIKPNUVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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